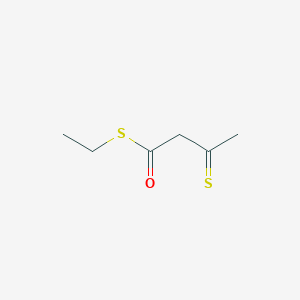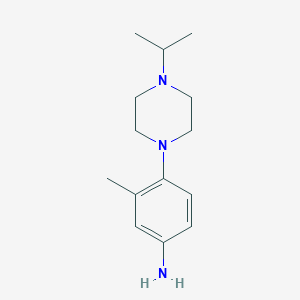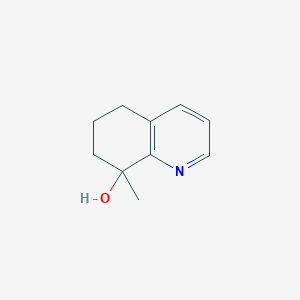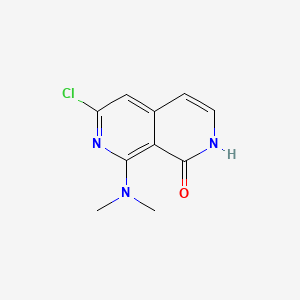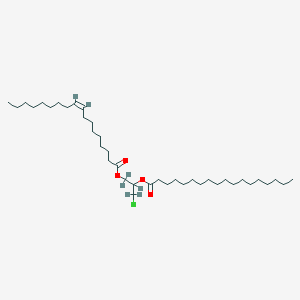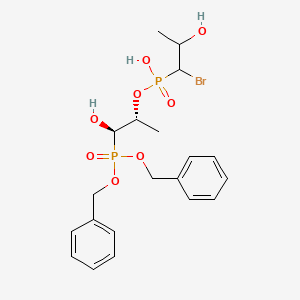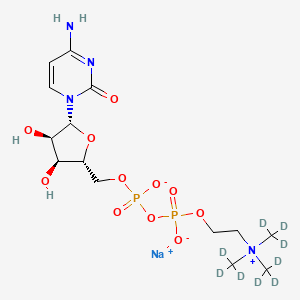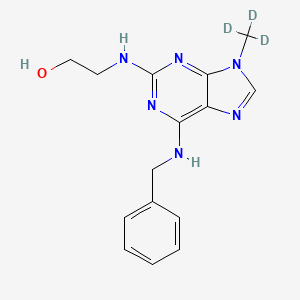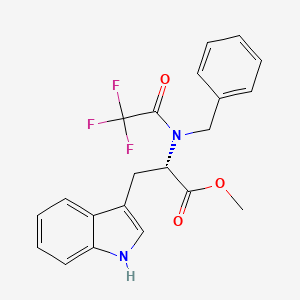
M-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester is a synthetic compound with the molecular formula C21H19F3N2O3 and a molecular weight of 404.382. This compound is a derivative of tryptophan, an essential amino acid, and is characterized by the presence of a benzyl group, a trifluoroacetyl group, and a methyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of M-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester typically involves multiple steps, starting from L-tryptophan. The process includes:
Protection of the amino group: The amino group of L-tryptophan is protected using a suitable protecting group, such as a benzyl group.
Acylation: The protected tryptophan is then acylated with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Esterification: The carboxyl group of the acylated product is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
M-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with the trifluoroacetyl group converted to a hydroxyl group.
Substitution: Substituted derivatives with new functional groups replacing the trifluoroacetyl group.
Wissenschaftliche Forschungsanwendungen
M-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of M-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The benzyl group may also contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
M-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester can be compared with other tryptophan derivatives, such as:
N-Acetyl-L-tryptophan Methyl Ester: Similar structure but with an acetyl group instead of a trifluoroacetyl group.
M-Benzyl-L-tryptophan Methyl Ester: Lacks the trifluoroacetyl group.
N-Trifluoroacetyl-L-tryptophan: Lacks the methyl ester group.
The presence of the trifluoroacetyl group in this compound makes it unique, as it can enhance the compound’s stability and binding affinity to molecular targets.
Eigenschaften
Molekularformel |
C21H19F3N2O3 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
methyl (2S)-2-[benzyl-(2,2,2-trifluoroacetyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C21H19F3N2O3/c1-29-19(27)18(11-15-12-25-17-10-6-5-9-16(15)17)26(20(28)21(22,23)24)13-14-7-3-2-4-8-14/h2-10,12,18,25H,11,13H2,1H3/t18-/m0/s1 |
InChI-Schlüssel |
BZOVTZPHSRQRHH-SFHVURJKSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)C(=O)C(F)(F)F |
Kanonische SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


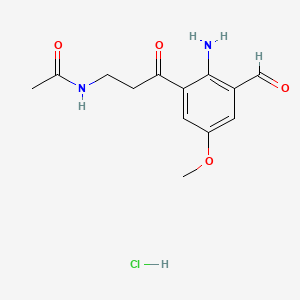
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
